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1-methylpurin-6-amine

GPCR pharmacology purinergic signaling adenine receptor

1-Methylpurin-6-amine (IUPAC), commonly referred to as 1-methyladenine (1-MA) and bearing CAS RN 5142-22-3, is a modified purine nucleobase belonging to the class of N1-substituted adenine derivatives. Structurally, it differs from the canonical nucleobase adenine by a single methyl group at the N1 position of the purine ring, a modification that fundamentally alters its hydrogen-bonding pattern, receptor recognition profile, and metabolic fate.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B7821290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpurin-6-amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=NC=NC2=C1N
InChIInChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3H,7H2,1H3
InChIKeyHPZMWTNATZPBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 1-Methylpurin-6-amine (1-Methyladenine): A Procurement-Focused Baseline for Purine Analog Selection


1-Methylpurin-6-amine (IUPAC), commonly referred to as 1-methyladenine (1-MA) and bearing CAS RN 5142-22-3, is a modified purine nucleobase belonging to the class of N1-substituted adenine derivatives . Structurally, it differs from the canonical nucleobase adenine by a single methyl group at the N1 position of the purine ring, a modification that fundamentally alters its hydrogen-bonding pattern, receptor recognition profile, and metabolic fate [1]. This compound is not merely a passive alkylation damage product; it functions as an endogenous maturation-inducing hormone in starfish oocytes and acts as a partial agonist at mammalian adenine receptors (AdeR), demonstrating that the N1-methyl substituent confers unique biological signaling properties absent in adenine, N6-methyladenine, or other positional isomers [2][3].

Why Generic Purine Analog Substitution Fails for 1-Methyladenine: The N1-Positional Methyl Specificity Problem


The assumption that methylated adenine analogs are functionally interchangeable is contradicted by quantitative pharmacological data. A single methyl group at the N1 position reduces affinity for the mammalian adenine receptor by ~244-fold compared to the endogenous ligand adenine (Ki 4,391 nM vs. 18 nM) [1]. Conversely, moving the same methyl group to the N6 position (N6-methyladenine) completely abolishes starfish oocyte maturation activity while 1-MA remains highly potent [2]. Even among positional isomers, 7-methyladenine displays markedly different GPCR rank-order potency (IC50 5.76 μM at mouse AdeR) compared to the partial agonist profile of 1-MA (~60% inhibition at 100 μM) [3]. Furthermore, 1-MA is uniquely susceptible to Dimroth rearrangement to N6-methyladenine under thermal stress, a chemical instability not shared by 3-, 7-, or 9-methyladenine isomers, creating both handling challenges and confounding factors in biological assays [4]. These data demonstrate that generic 'methyladenine' substitution introduces uncontrolled variables in binding, functional response, and chemical stability that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 1-Methylpurin-6-amine: Head-to-Head Comparisons Against Adenine and Methyladenine Isomers


Adenine Receptor (AdeR) Binding Affinity: 244-Fold Drop in Ki Compared to Adenine

In a direct head-to-head radioligand binding study using the rat adenine receptor expressed in CHO cells, 1-methyladenine exhibited a Ki of 4,391 nM, representing a ~244-fold reduction in binding affinity compared to the endogenous ligand adenine (Ki = 18 nM) [1]. The structurally distinct analog 6-benzylaminopurine showed an even more dramatic loss (Ki = 58,328 nM, ~3,240-fold reduction), while hypoxanthine, guanine, and adenosine had no detectable affinity (n.d.) [1]. This quantitative rank order establishes that N1 methylation is partially tolerated but severely compromises receptor engagement relative to the unmodified nucleobase.

GPCR pharmacology purinergic signaling adenine receptor binding affinity

Adenine Receptor Functional Agonism: pEC50 Comparison Reveals Partial Agonist Profile Distinct from AMP

In a functional [35S]GTPγS binding assay using CHO cell membranes expressing the recombinant rat adenine receptor, 1-methyladenine acted as a partial agonist with a pEC50 of 4.82 (equivalent to EC50 ≈ 15.1 μM) [1]. This is compared to AMP, another partial agonist at this receptor, which displayed a pEC50 of 4.35 (EC50 ≈ 44.7 μM), making 1-MA approximately 3-fold more potent than AMP in driving receptor-mediated G-protein activation [1]. Critically, 6-benzylaminopurine demonstrated no measurable agonistic activity in this functional assay, despite having measurable binding affinity (Ki = 58,328 nM), highlighting the functional selectivity that distinguishes 1-MA from structurally similar adenine derivatives [1].

functional agonism GPCR signaling GTPγS assay partial agonist

Starfish Oocyte Maturation: Binary Activity Profile Discriminates 1-MA from All Other Methyladenine Isomers

In a comprehensive structure-activity relationship study examining the capacity of adenine derivatives to induce oocyte maturation and spawning across five starfish species (Marthasterias glacialis, Astropecten aurantiacus, Patiria miniata, Asterina pectinifera, Asterias forbesi), 1-methyladenine and 1-ethyladenine were 'very effective' at inducing both biological endpoints, whereas a panel of structurally related compounds including adenine, 3-methyladenine, 7-methyladenine, 9-methyladenine, N6-methyladenine, N6-dimethyladenine, N6-benzyladenine, kinetin (N6-furfuryladenine), adenosine, AMP, cAMP, ATP, inosine, guanine, guanosine, hypoxanthine, xanthine, and xanthosine all had 'no effect' [1]. The absolute structural requirement proposed by the authors is a short alkyl radical (methyl or ethyl) at the N1 site combined with an imino radical at the C6 site of the purine nucleus [1].

oocyte maturation meiosis reinitiation starfish structure-activity relationship

AlkB DNA Repair Enzyme Substrate Discrimination: m1A is a Preferred Substrate Over N1-Methylguanine

In vitro Michaelis-Menten kinetic analyses of the Escherichia coli AlkB DNA repair enzyme revealed a clear substrate hierarchy among alkylated nucleobases: AlkB exhibits high activity in repairing N1-methyladenine (m1A) and N3-methylcytosine (m3C), comparatively low activity on 1,N6-ethenoadenine, and no detectable activity on N1-methylguanine or N3-methylthymine [1]. The enzyme maintains similar net activity on m1A and m3C through 'kcat/Km compensation,' whereby the higher Km for m3C is offset by a substantially higher kcat [1]. This demonstrates that m1A is a biologically relevant and efficiently processed AlkB substrate, whereas methylation at the N1 position of guanine (N1-methylguanine) renders the lesion invisible to this repair pathway [1].

DNA repair AlkB dioxygenase oxidative demethylation substrate specificity

Validated Application Scenarios for 1-Methylpurin-6-amine Based on Quantitative Differentiation Evidence


GPCR Pharmacology: Adenine Receptor (AdeR/P0 Receptor) Partial Agonist Tool Compound

1-Methylpurin-6-amine is specifically justified as a pharmacological tool for studying adenine receptor (AdeR) signaling. With a Ki of 4,391 nM at the rat AdeR, it provides a ~244-fold reduction in affinity compared to the endogenous full agonist adenine (Ki = 18 nM), and acts as a partial agonist with a pEC50 of 4.82 in functional GTPγS assays [1]. This intermediate potency profile is ideal for experiments requiring controlled AdeR activation without maximal receptor stimulation, and 1-MA is functionally superior to AMP (pEC50 = 4.35) and structurally similar derivatives such as 6-benzylaminopurine, which has no measurable agonistic activity [1].

Developmental Biology: Synchronized Meiotic Maturation in Starfish Oocytes

1-Methylpurin-6-amine (1-MA) is the only confirmed small-molecule inducer of oocyte maturation and spawning across multiple starfish species [2]. In structure-activity studies spanning >20 adenine derivatives, only 1-MA and its 1-ethyl analog were active; neither adenine nor any other methyladenine isomers (3-MA, 7-MA, 9-MA, N6-MA) could trigger germinal vesicle breakdown [2]. This absolute structural specificity makes 1-MA irreplaceable for cell cycle synchronization studies using starfish oocytes as a model system. Procurement of any 'methyladenine' other than the 1-isomer will result in complete experimental failure in this application.

DNA Repair Biochemistry: Quantitative AlkB Demethylase Activity Assays

1-Methylpurin-6-amine, when incorporated as N1-methyladenine (m1A) into synthetic oligonucleotide substrates, serves as a well-characterized, high-activity substrate for the E. coli AlkB oxidative demethylase and its human homologs (hABH2, hABH3) [3]. The enzyme shows robust repair activity on m1A, in contrast to N1-methylguanine and N3-methylthymine, which are not repaired [3]. This substrate specificity enables researchers to use m1A-containing oligonucleotides as positive-control substrates in AlkB activity screens, inhibitor validation, and mechanistic studies of direct DNA damage reversal. The well-defined kinetic parameters for AlkB on m1A substrates make this compound essential for quantitative biochemical characterization of the AlkB family enzymes [3].

Epitranscriptomics and RNA Modification Research: m1A Standard

1-Methylpurin-6-amine, as the free base of N1-methyladenosine (m1A)—one of the most conserved modified nucleosides in eukaryotic tRNA and rRNA—is an essential reference standard for analytical detection and quantification of m1A modifications in RNA. The compound's unique property of undergoing Dimroth rearrangement to N6-methyladenine at elevated temperatures necessitates careful handling that is specific to N1-methyladenine derivatives and not applicable to N6-methyladenine standards [4]. Researchers quantifying m1A levels—increasingly relevant as a potential cancer biomarker in urine—must use authentic 1-MA standards to avoid confounding their measurements with the Dimroth rearrangement product m6A, which is a distinct and independently regulated epigenetic mark [4].

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